2-Benzyloxy-6-methoxy-8-nitroquinoline
CAS No.: 52824-30-3
Cat. No.: VC19624775
Molecular Formula: C17H14N2O4
Molecular Weight: 310.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52824-30-3 |
|---|---|
| Molecular Formula | C17H14N2O4 |
| Molecular Weight | 310.30 g/mol |
| IUPAC Name | 6-methoxy-8-nitro-2-phenylmethoxyquinoline |
| Standard InChI | InChI=1S/C17H14N2O4/c1-22-14-9-13-7-8-16(18-17(13)15(10-14)19(20)21)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
| Standard InChI Key | XGRBNEHTZVNCIW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Synthesis and Structural Modification
Core Synthesis via Skraup Reaction
The quinoline backbone of 2-benzyloxy-6-methoxy-8-nitroquinoline is typically constructed using the Skraup synthesis. This method involves cyclizing 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C . The reaction proceeds via electrophilic aromatic substitution, forming the bicyclic quinoline structure. Subsequent nitration at the 8-position introduces the nitro group, a critical pharmacophore for biological activity .
Silver-Catalyzed Alkylation
To enhance steric bulk and metabolic stability, a 2-tert-butyl group is introduced via silver-catalyzed radical oxidative decarboxylation. Trimethylacetic acid reacts with the quinoline intermediate in acetonitrile and 10% H₂SO₄ at 80°C, facilitated by ammonium persulfate. This step generates 2-tert-butyl-5-alkoxy-6-methoxy-8-nitroquinolines (e.g., compounds 12–22 in ), with yields optimized through silica gel chromatography .
Reduction and Functionalization
Catalytic hydrogenation of the nitro group using Raney nickel in ethanol produces the corresponding 8-aminoquinoline derivatives (e.g., 23–33) . These intermediates are further functionalized via condensation with 2-(4-bromopentyl)-1,3-isoindolinedione, followed by hydrazinolysis to yield N⁸-(4-amino-1-methylbutyl)-substituted quinolinamines (e.g., 45–55) .
Spectral Characterization and Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for key intermediates and final products reveal distinct aromatic proton environments. For example:
-
5-Butoxy-2-tert-butyl-6-methoxy-8-nitroquinoline (12): δ 8.43 (d, J = 9.03 Hz, 1H), 7.90 (s, 1H), 7.59 (d, J = 9.03 Hz, 1H), 4.26 (t, J = 6.65 Hz, 2H), 4.01 (s, 3H) .
-
2-tert-Butyl-5-heptyloxy-6-methoxy-4-methyl-8-nitroquinoline (20): δ 7.74 (s, 1H), 4.08 (t, J = 6.90 Hz, 2H), 2.88 (d, J = 0.75 Hz, 3H) .
High-Resolution Mass Spectrometry (HRMS)
HRMS-ESI data confirm molecular ion peaks aligned with theoretical values:
Physicochemical Properties
While experimental pKa values for this specific compound are unreported, analogous quinoline derivatives exhibit pKa ranges of 2.0–5.0 for the nitro group and 8.0–10.0 for aromatic amines . The logP value, estimated at 3.5–4.0, suggests moderate lipophilicity conducive to membrane permeability.
Biological Activities and Mechanisms
Antimalarial Activity
2-Benzyloxy-6-methoxy-8-nitroquinoline derivatives demonstrate potent activity against Plasmodium falciparum strains:
-
Drug-resistant W2 strain: IC₅₀ = 22–4760 ng/mL .
The nitro group facilitates redox cycling, generating reactive oxygen species that disrupt parasite mitochondrial function .
Antimicrobial and Antileishmanial Effects
Amino acid conjugates of 8-quinolinamines exhibit broad-spectrum activity against Leishmania donovani (IC₅₀ = 1.2–5.6 µM) and bacterial pathogens like Staphylococcus aureus (MIC = 2–8 µg/mL) .
Therapeutic Applications and Clinical Relevance
Malaria Chemotherapy
Lead compounds cure 100% of Plasmodium berghei-infected mice at 25 mg/kg/day and multidrug-resistant P. yoelii nigeriensis at 50 mg/kg/day . The 2-tert-butyl and pentaloxy substituents optimize pharmacokinetic profiles, reducing hepatic clearance .
Oncology Drug Development
Quinoline-based EGFR inhibitors are under preclinical evaluation for solid tumors. Conjugation with amino acids (e.g., 90–123) improves water solubility and tumor targeting .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume